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molecular formula C14H9ClN6OS B8766462 6-(2-Chlorophenyl)-2-(methylthio)pyrimido[5,4-E][1,2,4]triazolo[4,3-A]pyrimidin-5(6H)-one

6-(2-Chlorophenyl)-2-(methylthio)pyrimido[5,4-E][1,2,4]triazolo[4,3-A]pyrimidin-5(6H)-one

Cat. No. B8766462
M. Wt: 344.8 g/mol
InChI Key: XWXNSUNKMOTZQL-UHFFFAOYSA-N
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Patent
US08710065B2

Procedure details

A mixture of Example 1B (0.150 g, 0.442 mmol) and formohydrazide (0.066 g, 1.11 mmol) in acetonitrile (7 mL) was heated at 150° C. for 15 minutes in a Biotage microwave reactor. The solid was filtered. The filtrate was concentrated, treated with saturated aqueous NaHCO3 and extracted with ethyl acetate (2×). The combined organic layers were dried over MgSO4, filtered, concentrated, and purified on a 12 g column using the ISCO Companion flash system eluting with CH2Cl2/ethyl acetate (3:7 to 2:8) to provide the title compound.
Name
mixture
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.066 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[Cl:21])[C:4](=[O:14])[C:5]2[C:6]([N:13]=1)=[N:7][C:8]([S:11][CH3:12])=[N:9][CH:10]=2.[CH:22]([NH:24][NH2:25])=O>C(#N)C>[Cl:21][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[N:3]1[C:4](=[O:14])[C:5]2[C:6](=[N:7][C:8]([S:11][CH3:12])=[N:9][CH:10]=2)[N:13]2[CH:22]=[N:24][N:25]=[C:2]12

Inputs

Step One
Name
mixture
Quantity
0.15 g
Type
reactant
Smiles
ClC=1N(C(C=2C(=NC(=NC2)SC)N1)=O)C1=C(C=CC=C1)Cl
Name
Quantity
0.066 g
Type
reactant
Smiles
C(=O)NN
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
treated with saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on a 12 g column
WASH
Type
WASH
Details
eluting with CH2Cl2/ethyl acetate (3:7 to 2:8)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)N1C=2N(C3=NC(=NC=C3C1=O)SC)C=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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